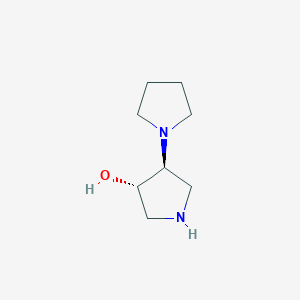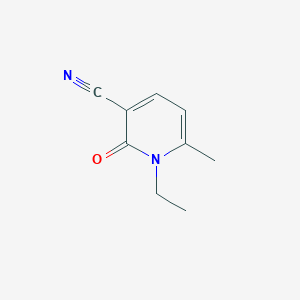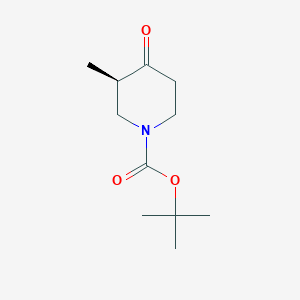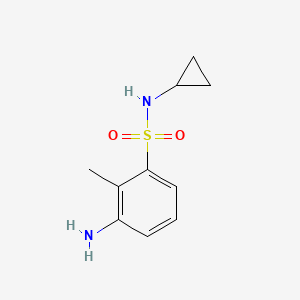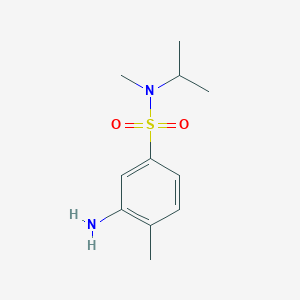
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine” would be characterized by the presence of the oxadiazole ring, along with a benzyl group substituted with two methyl groups . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Oxadiazoles can participate in a variety of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the oxadiazole ring could influence its polarity and solubility .Scientific Research Applications
Synthesis and Chemical Properties
Oxadiazoles, including derivatives similar to 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine, are explored for their unique chemical properties and synthesis methods. New synthetic routes to oxadiazole compounds offer insights into their potential for various applications. For example, studies describe novel syntheses of amino-oxadiazoles, showcasing methods based on reactions with guanidine and primary or secondary amines, highlighting their relevance in the development of bioactive compounds and materials (Eloy & Lenaers, 1966). Additionally, oxadiazole derivatives have been synthesized with potential for antimicrobial and anti-proliferative activities, underlining their significance in medicinal chemistry (Al-Wahaibi et al., 2021).
Material Science Applications
In materials science, oxadiazole derivatives are investigated for their optical and electronic properties. For instance, certain oxadiazole compounds have been designed and synthesized as novel photo- and electro-active materials, displaying promising characteristics for use in devices due to their strong fluorescence and potential for morphology control (Mochizuki et al., 2005). This demonstrates the applicability of such compounds in developing new materials for optoelectronic applications.
Antimicrobial and Antifungal Activities
Oxadiazole compounds, including variants of this compound, have been evaluated for their antimicrobial and antifungal activities. Research has shown that certain oxadiazole derivatives possess significant inhibitory activities against pathogenic bacteria and fungi, suggesting their potential in designing new antimicrobial agents (Nimbalkar et al., 2016).
Anticancer Activity
Studies on oxadiazole derivatives have also highlighted their potential anticancer activity. Synthesis and evaluation of novel oxadiazole analogues have revealed compounds with promising anticancer properties against various cancer cell lines, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Ahsan et al., 2014).
Safety and Hazards
Future Directions
The future research directions for “5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine” could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential biological activities, given the known activities of related compounds .
properties
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-9(8(2)5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCJKMAJFLLZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






